6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Regioselectivity Cross-Coupling

When developing kinase inhibitors targeting FGFR4, MK-2, or FLT3, the regiochemistry of the pyrrolopyridine core determines target engagement. Generic 5- or 7-bromo regioisomers produce divergent vectors, compromising potency. • 6-Bromo handle: Enables SAR diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings • TIPS protecting group: Ensures chemoselectivity across multi-step sequences; removable orthogonally for late-stage NH functionalization • ≥98% purity: Reliable dispensing for parallel synthesis and automated HTS library production

Molecular Formula C16H25BrN2Si
Molecular Weight 353.37 g/mol
CAS No. 1015609-27-4
Cat. No. B1345284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine
CAS1015609-27-4
Molecular FormulaC16H25BrN2Si
Molecular Weight353.37 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=N2)Br
InChIInChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-15-16(19)9-14(17)10-18-15/h7-13H,1-6H3
InChIKeyRTCMSZSQBFLIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine: Strategic Building Block


6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1015609-27-4) is a key synthetic intermediate in medicinal chemistry, belonging to the pyrrolo[3,2-b]pyridine class of heterocycles. This class is recognized for its utility as a core scaffold in kinase inhibitor development, with applications targeting FGFR4 [1], MK-2 [2], and FLT3 [3] among others. The compound incorporates a bromine atom at the 6-position of the pyridine ring, providing a versatile handle for palladium-catalyzed cross-coupling reactions, and a triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen to enable controlled, stepwise synthesis .

Pyrrolo[3,2-b]pyridine core for kinase inhibitor development
6-Bromo handle enables Pd-catalyzed cross-coupling diversification
TIPS protection supports multi-step, controlled synthesis

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine: Substitution Risks


Substituting this compound with an analog that lacks the specific combination of the 6-bromo substitution and the TIPS-protected pyrrolo[3,2-b]pyridine core is not a trivial change. The TIPS group provides a distinct steric and electronic environment, ensuring regioselective functionalization and stability under diverse reaction conditions, a feature not replicated by unprotected or alternatively protected (e.g., SEM, Boc) analogs [1]. The 6-bromo position is the result of a specific synthetic pathway [2]; using a 5- or 7-bromo regioisomer will lead to a completely different vector in the final molecule, potentially abolishing target engagement [3]. Furthermore, the precise regiochemistry of the pyrrolo[3,2-b]pyridine core versus the [2,3-b] or [3,4-b] isomers is known to have a profound impact on kinase selectivity and potency [4], making generic substitution a direct risk to the success of a medicinal chemistry campaign.

! TIPS group may not be directly replaced by Boc or SEM; stability and reactivity profiles differ.
! 6-Br regioisomer cannot substitute for 5- or 7-bromo analogs; synthetic vector and target engagement may diverge.
! Pyrrolo[2,3-b]pyridine or [3,4-b] cores may alter kinase selectivity; class-level evidence suggests scaffold dependency.

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine: Quantitative Differentiation


6-Bromo Substitution for Regiochemical Precision

The 6-bromo substitution on the pyrrolo[3,2-b]pyridine scaffold is a key differentiating feature. While multiple bromo-pyrrolopyridine regioisomers exist (e.g., 5-bromo, 7-bromo), only the 6-bromo variant provides a direct entry point for functionalization at the pyridine ring's para position relative to the pyrrole nitrogen. This specific geometry is essential for the synthesis of active kinase inhibitors [1]. In contrast, 5-bromo or 7-bromo regioisomers would direct substituents toward different vectors, likely resulting in inactive or less selective compounds. The melting point of the unprotected 6-bromo-1H-pyrrolo[3,2-b]pyridine is 192–193 °C [2], a physical property distinct from its 3-bromo (205–206 °C) and 4-bromo (188–189 °C) analogs, reflecting fundamental differences in intermolecular interactions and potential crystallinity during purification.

Regiochemical Precision
Cross-study comparable
6-Br vector vs. 5-/7-Br isomers; Mp 192–193 °C (6-Br) vs. 205–206 °C (3-Br), 188–189 °C (4-Br)
Regioisomer identity determines synthetic vector and target engagement
Reported melting points for unprotected cores
Medicinal Chemistry Regioselectivity Cross-Coupling

TIPS Protecting Group: Stability Advantage

The triisopropylsilyl (TIPS) group is a common protecting group for pyrroles, chosen for its stability under basic, nucleophilic, and mild oxidative conditions [1]. While specific stability data for this exact compound is not publicly available, class-level knowledge indicates the TIPS group provides significantly greater steric bulk and resistance to cleavage compared to a trimethylsilyl (TMS) group, and different orthogonal stability compared to a Boc group. A related TIPS-protected pyrrolo[2,3-b]pyridine analog (CAS 875639-49-9) is documented to possess enhanced stability and solubility in organic solvents due to the TIPS group . This allows for a broader range of subsequent reactions (e.g., metalations, cross-couplings) to be performed without premature deprotection, a critical advantage over a Boc-protected analog that would be labile to acids.

TIPS Stability Profile
Class-level inference
TIPS provides enhanced steric bulk and orthogonal stability vs. TMS/Boc
Broadens compatible reaction conditions for multi-step synthesis
Class-level knowledge; analog data supports solubility enhancement
Synthetic Chemistry Protecting Groups Stability

Scaffold Advantage: Proven Kinase Activity

The pyrrolo[3,2-b]pyridine (4-azaindole) core is not an arbitrary choice. Direct evidence shows that this specific regioisomer can yield single-digit nanomolar inhibitors of FGFR4 kinase. For example, a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides was optimized to compound 10z, which exhibited an IC50 of 37 nM against Hep3B hepatocellular carcinoma cells [1]. While not a direct comparison of the parent scaffold, this potency validates the [3,2-b] core's ability to effectively engage kinase active sites. In contrast, the [2,3-b] isomer (7-azaindole), while also active in some contexts, may present a different hinge-binding geometry, leading to altered selectivity profiles. The selection of the [3,2-b] scaffold over the [2,3-b] or [3,4-b] isomers is therefore a critical, evidence-backed decision for kinase drug discovery programs.

Scaffold-Derived Lead Potency
Supporting evidence
Lead from [3,2-b] core: IC50 37 nM (Hep3B), 32 nM (JHH-7), 94 nM (HuH-7)
Supports kinase-active pharmacophore for FGFR4 series
Cellular antiproliferative assay; lead-level data, not direct core measurement
Medicinal Chemistry Kinase Inhibition Scaffold Optimization

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine: Application Scenarios


Kinase Inhibitor Discovery and Optimization

This compound is an ideal starting material for structure-activity relationship (SAR) studies around the pyrrolo[3,2-b]pyridine core. The 6-bromo handle allows for rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to explore different vectors from the pyridine ring. As demonstrated by the development of potent FGFR4 inhibitors [1], this specific scaffold and substitution pattern can be elaborated into high-affinity kinase ligands.

Multi-Step Synthesis of Complex Molecules

The combination of a stable TIPS protecting group and a versatile bromine coupling handle makes this compound exceptionally well-suited for complex, multi-step synthetic routes. The TIPS group ensures chemoselectivity and stability through several transformations [2] before being removed orthogonally to reveal the free pyrrole NH for late-stage functionalization. This approach is essential for constructing the intricate molecular architectures often found in patent-protected drug candidates.

Parallel Synthesis & Library Production

The robust nature of the TIPS protecting group and the reliable reactivity of the aryl bromide make this building block a reliable choice for parallel synthesis and automated library production. Its solid physical form and high purity from reputable vendors facilitate accurate dispensing and handling, enabling the efficient generation of diverse compound libraries for high-throughput screening (HTS) against a panel of kinases or other biological targets.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
6-Br cross-coupling handle
Regiochemical fidelity and scaffold SAR
Multi-step complex molecule synthesis
TIPS orthogonality and stability
Chemoselectivity across reaction sequences
Parallel synthesis and library production
Robust solid form and reliable reactivity
Automated handling and HTS compatibility

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